8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine
Description
Historical Context of Imidazo[1,2-a]pyridine Chemistry
The foundational understanding of imidazo[1,2-a]pyridine chemistry was established through the pioneering work of WL Mosby in 1961, who conducted meticulous structural and compositional analysis of these complex heterocyclic compounds. This seminal research marked a pivotal moment in the comprehension of bicyclic heterocycles and laid the groundwork for subsequent investigations into their vast array of derivatives. Mosby's work established the fundamental chemical architecture of imidazo[1,2-a]pyridines, which has since been recognized for their extensive pharmacological potentials and applications.
The development of imidazo[1,2-a]pyridine chemistry has evolved significantly since these early studies, with researchers recognizing the unique structural integration that endows these compounds with remarkable similarities to biologically significant molecules, particularly purines and the indole group. The historical progression of this field has been characterized by continuous advancement in synthetic methodologies and an expanding understanding of structure-activity relationships. Throughout the decades following Mosby's initial work, numerous synthetic approaches have been developed, including condensation reactions, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions.
The evolution of synthetic strategies for these compounds has been particularly noteworthy, with researchers developing increasingly sophisticated approaches to access diverse derivatives. Recent advances have included metal-free direct synthesis protocols, which represent significant steps forward in the field of green chemistry by offering more environmentally friendly and accessible approaches to synthesizing complex heterocyclic compounds. These developments have demonstrated the robustness and efficiency of modern synthetic approaches, with some methodologies achieving remarkably high yields under mild reaction conditions.
Significance in Heterocyclic Chemistry Research
Imidazo[1,2-a]pyridines occupy a central position in heterocyclic chemistry research due to their classification as privileged scaffolds in medicinal chemistry. These bicyclic heterocycles, notably nitrogen-containing imidazopyridines, hold immense appeal due to their structural diversity and pivotal role in biological systems. The significance of these compounds extends beyond their structural complexity to encompass their fundamental importance as building blocks in various applications spanning pharmaceuticals to materials science.
The recognition of imidazo[1,2-a]pyridines as a "drug prejudice" scaffold has elevated their importance in contemporary pharmaceutical research. This designation reflects their proven track record in drug development and their ability to serve as effective pharmacophores for targeting diverse biological pathways. Research has consistently demonstrated that these compounds exhibit a broad spectrum of biological activities, including antimicrobial, antiparasitic, anticancer, and anti-inflammatory properties.
The structural versatility of the imidazo[1,2-a]pyridine framework allows for extensive modification through the introduction of various substituents at different positions of the bicyclic system. This flexibility has made these compounds invaluable tools for medicinal chemists seeking to optimize biological activity while maintaining favorable pharmacokinetic properties. The ability to fine-tune biological activity through systematic structural modifications has established these compounds as essential components of modern drug discovery programs.
Contemporary research continues to explore novel applications of imidazo[1,2-a]pyridine derivatives, with particular focus on addressing challenging therapeutic targets such as multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis. The ongoing development of new synthetic methodologies and the exploration of previously uncharted structure-activity relationships continue to drive innovation in this field.
Classification and Nomenclature
This compound belongs to the class of nitroimidazo[1,2-a]pyridine derivatives, which are characterized by the presence of a nitro functional group attached to the imidazole portion of the bicyclic system. The systematic nomenclature of this compound reflects its complex structural features and follows established conventions for naming fused heterocyclic systems.
| Property | Value |
|---|---|
| Chemical Abstract Service Number | 1072944-59-2 |
| Molecular Formula | C₈H₆BrN₃O₂ |
| Molecular Weight | 256.059 daltons |
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | Cc1cc(c2ncc(n2c1)N+[O-])Br |
The nomenclature system for this compound indicates the positions of all substituents relative to the core imidazo[1,2-a]pyridine structure. The numbering system begins with the nitrogen atoms in the fused ring system, with the imidazole nitrogen designated as position 1 and the pyridine nitrogen as the bridgehead position. The bromine substituent is located at position 8 of the pyridine ring, the methyl group at position 6, and the nitro group at position 3 of the imidazole ring.
The classification of this compound within the broader category of heterocyclic chemistry places it among the bicyclic aromatic heterocycles containing multiple nitrogen atoms. This classification is significant because it determines many of the compound's chemical and physical properties, including its reactivity patterns, electronic distribution, and potential biological activities. The presence of both electron-withdrawing groups (nitro and bromo) and an electron-donating group (methyl) creates a complex electronic environment that influences the compound's overall behavior.
General Characteristics of Nitroimidazo[1,2-a]pyridines
Nitroimidazo[1,2-a]pyridines represent a specialized subclass of imidazo[1,2-a]pyridine derivatives characterized by the presence of one or more nitro groups attached to the bicyclic framework. These compounds exhibit distinctive chemical and physical properties that are directly attributable to the electron-withdrawing nature of the nitro functionality and its interaction with the aromatic heterocyclic system.
The structural characteristics of nitroimidazo[1,2-a]pyridines are fundamentally influenced by the fusion of the six-membered pyridine ring with the five-membered imidazole ring, creating a planar aromatic system with delocalized electron density. The incorporation of nitro groups significantly alters the electronic properties of this system, typically resulting in decreased electron density throughout the conjugated framework. This electronic modification has profound implications for the compounds' reactivity patterns, particularly in nucleophilic substitution reactions and reduction processes.
| Structural Feature | Characteristic | Implication |
|---|---|---|
| Bicyclic Framework | Fused imidazole-pyridine system | Enhanced stability and planarity |
| Nitro Substitution | Electron-withdrawing group | Increased electrophilicity |
| Aromatic Character | Delocalized pi-electron system | Chemical stability and reactivity |
| Hydrogen Bonding Capability | Multiple nitrogen atoms | Potential for molecular interactions |
Research has demonstrated that nitroimidazo[1,2-a]pyridines undergo various types of chemical transformations, including substitution reactions where functional groups can be replaced under appropriate conditions. The nitro group itself can serve as a site for reduction reactions, potentially leading to amino derivatives with altered biological properties. Oxidation reactions can also occur, particularly at positions that are activated by the electronic environment of the heterocyclic system.
The biological significance of nitroimidazo[1,2-a]pyridines has been extensively documented, with research showing that these compounds can exhibit potent antimicrobial activities against various pathogens. The mechanism of action for many of these compounds involves reduction of the nitro group under anaerobic conditions, leading to the formation of reactive intermediates that can interact with cellular targets. This characteristic has made nitroimidazo[1,2-a]pyridines particularly valuable as antiparasitic agents, especially against organisms such as Leishmania and Trypanosoma species.
The synthesis of nitroimidazo[1,2-a]pyridines typically involves multiple synthetic steps, with the nitro group being introduced either during the initial ring formation or through subsequent functionalization of the preformed bicyclic system. Recent advances in synthetic methodology have focused on developing more efficient and environmentally friendly approaches to these compounds, including the use of multicomponent reactions and metal-free synthetic protocols. These developments have made it possible to access diverse libraries of nitroimidazo[1,2-a]pyridine derivatives for biological evaluation and structure-activity relationship studies.
Propriétés
IUPAC Name |
8-bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-5-2-6(9)8-10-3-7(12(13)14)11(8)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSSOUVZEUPLNKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674765 | |
| Record name | 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-59-2 | |
| Record name | 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthesis of the Imidazo[1,2-a]pyridine Core
A common approach involves the cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde under mild alkaline conditions. The reaction proceeds through ring closure forming the imidazo[1,2-a]pyridine skeleton with bromine already positioned at the 6-position (which corresponds to the 8-position in the final nomenclature due to ring fusion).
- Reaction conditions: 2-amino-5-bromopyridine is reacted with 40% aqueous monochloroacetaldehyde in the presence of an alkali such as sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
- Temperature: 25–55 °C.
- Reaction time: 2–24 hours depending on the base used.
- Solvent: Water, ethanol, methanol, or mixtures thereof.
- Workup: After reaction completion, the mixture is concentrated, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by recrystallization from ethyl acetate/hexane mixtures.
This method yields 6-bromoimidazo[1,2-a]pyridine intermediates with high purity and good yield (35–72%) depending on the base and conditions used.
| Base Used | Reaction Time (h) | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| Sodium bicarbonate | 5 | 72.0 | 76.5–78.0 | Highest yield, mildest base |
| Sodium carbonate | 10 | 67.8 | 76.3–78.2 | Slightly longer reaction |
| Sodium hydroxide | 12 | 35.2 | 75.6–78.2 | Lower yield, harsher base |
| Triethylamine | 20 | 53.4 | 76.3–77.8 | Moderate yield |
Table 1: Effect of base on synthesis of 6-bromoimidazo[1,2-a]pyridine intermediate
Bromination at the 8-Position
Electrophilic bromination is achieved using N-bromosuccinimide (NBS) in the presence of a polar solvent such as dimethylformamide (DMF). This step selectively introduces bromine at the 8-position of the imidazo[1,2-a]pyridine ring.
- Reagents: NBS.
- Solvent: DMF.
- Mechanism: Electrophilic aromatic substitution.
- Outcome: Formation of 8-bromo derivatives suitable for further functionalization.
Methylation at the 6-Position
The methyl group at the 6-position can be introduced either by starting from a methyl-substituted pyridine precursor or by selective alkylation reactions on the imidazo[1,2-a]pyridine ring. The exact methylation method depends on the synthetic route chosen but often involves:
- Use of methylating agents such as methyl iodide or dimethyl sulfate.
- Controlled reaction conditions to avoid multiple substitutions.
Nitration at the 3-Position
Nitration is performed to introduce the nitro group at the 3-position of the imidazo ring, typically using nitrating agents under controlled conditions to avoid over-nitration or ring degradation.
Analyse Des Réactions Chimiques
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents used in these reactions include N-bromosuccinimide for bromination, hydrogen gas and palladium for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the efficacy of imidazo[1,2-a]pyridine derivatives, including 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The compound has shown promising minimum inhibitory concentrations (MICs) ranging from to against Mtb H37Rv strains .
Case Study: Anti-TB Activity
A notable investigation by Abrahams et al. identified several imidazo[1,2-a]pyridine derivatives as potent inhibitors of Mtb through high-throughput screening (HTS). The study reported that certain derivatives had an MIC of , demonstrating superior activity compared to existing anti-TB drugs .
Drug Discovery
The compound is being explored as a lead candidate in drug discovery efforts targeting infectious diseases. Its mechanism of action involves bioreduction of the nitro group, leading to reactive intermediates that can disrupt cellular functions in pathogens .
Structure–Activity Relationship (SAR)
Research into the SAR of this compound has revealed that modifications to its structure can significantly influence its biological activity. For example, altering substituents on the imidazo ring has been shown to enhance potency against Mtb while maintaining low cytotoxicity towards mammalian cells .
Other Biological Activities
In addition to its antibacterial properties, compounds in this class have demonstrated potential in other therapeutic areas:
- Anticancer Activity : Some derivatives exhibit cytotoxic effects against various cancer cell lines.
- Antifungal and Antiviral Properties : Preliminary studies suggest activity against fungi and viruses, warranting further investigation.
Comparative Analysis with Related Compounds
| Compound Name | MIC (Mtb) | Notable Activity |
|---|---|---|
| This compound | Effective against MDR-TB | |
| 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine | Varies | Similar structural properties |
| 3-Bromo-8-nitroimidazo[1,2-a]pyridine | Varies | Potentially effective against XDR-TB |
This table illustrates the varying degrees of efficacy among related compounds, emphasizing the unique position of this compound in drug development.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine is not fully understood. it is believed to interact with specific molecular targets and pathways, particularly those involved in bacterial cell wall synthesis and function . The nitro group is thought to play a crucial role in its biological activity, potentially through the generation of reactive nitrogen species that can damage cellular components .
Comparaison Avec Des Composés Similaires
Table 1: Substituent Comparison of Key Imidazo[1,2-a]pyridine Derivatives
Physicochemical Properties
- Aqueous Solubility : The target compound’s methyl group at C6 improves solubility compared to 8-bromo-6-chloro analogs, where chloro’s electronegativity reduces hydrophilicity . Sulfonylmethyl substituents (e.g., in 2-tosylmethyl derivatives) further enhance solubility due to polar sulfonyl groups .
- Melting Points : 3-Benzoyl derivatives (e.g., compound 2e in ) exhibit lower melting points (173–174°C) compared to nitro-substituted analogs (215°C for 3-nitro-2-ethoxycarbonyl derivatives), reflecting differences in crystallinity and intermolecular interactions .
Research Findings and Implications
- Pharmacological Potential: While this compound lacks direct antitrypanosomal data, its structural analogs highlight the importance of C8 and C2 modifications for activity .
- Limitations : The methyl group may reduce metabolic stability compared to halogenated analogs, as seen in CYP450-mediated oxidation studies of related compounds .
Activité Biologique
8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine (CAS No. 1072944-59-2) is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a nitro group and a bromine atom, which are crucial for its biological activity. Its molecular formula is with a molecular weight of 256.1 g/mol.
The biological activity of this compound primarily stems from its interaction with various molecular targets. The nitro group can undergo reduction to generate reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. Furthermore, the bromine atom may enhance lipophilicity, facilitating membrane penetration and improving bioavailability.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
1. Antikinetoplastid Activity
A structure-activity relationship (SAR) study demonstrated that derivatives of the imidazo[1,2-a]pyridine scaffold exhibited significant antikinetoplastid activity against Leishmania and Trypanosoma brucei. The most potent compound in the series showed an EC50 value of 17 nM against T. brucei with a selectivity index (SI) of 2650, indicating its potential as a lead compound for drug development against kinetoplastid diseases .
2. Anticancer Potential
The compound has also been evaluated for anticancer properties. In vitro studies indicated that it exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant inhibition in cell proliferation assays with IC50 values comparable to established anticancer agents .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
Case Study 1: Antileishmanial Activity
In a comparative study against Leishmania donovani, derivatives were synthesized and tested for their ability to inhibit the intracellular amastigote stage. The findings revealed that certain derivatives displayed low cytotoxicity (CC50 > 100 µM) while maintaining good activity (EC50 = 3.7 µM), suggesting a favorable therapeutic index .
Case Study 2: Pharmacokinetic Profiling
A pharmacokinetic study in mice indicated that the compound exhibited good systemic exposure after oral administration, with a half-life (T1/2) of approximately 7.7 hours. This profile suggests that it has suitable characteristics for further development as an oral therapeutic agent .
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have identified key positions on the imidazo[1,2-a]pyridine ring that influence biological activity:
| Position | Modification | Biological Activity |
|---|---|---|
| 2 | Nitro | Enhanced antikinetoplastid activity |
| 6 | Methyl | Increased lipophilicity |
| 8 | Bromine | Improved membrane permeability |
These modifications have been shown to significantly impact both the potency and selectivity of the compounds derived from this scaffold.
Q & A
Q. What are the established synthetic routes for 8-Bromo-6-methyl-3-nitroimidazo[1,2-a]pyridine, and what are their critical reaction parameters?
The synthesis typically involves cyclization and halogenation steps. For example, a common method uses 5-bromo-2,3-diaminopyridine treated with α-haloketones (e.g., chloroacetaldehyde or ethyl bromopyruvate) in ethanol under reflux with NaHCO₃ as a base. Yields vary (44–65%) depending on halogenation efficiency and purification methods . Key parameters include:
- Solvent : Ethanol or 2-propanol for optimal solubility.
- Temperature : Reflux conditions (70–80°C) to drive cyclization.
- Purification : Column chromatography or recrystallization from hexane/ethanol mixtures .
Q. How is the structural identity of this compound validated experimentally?
Characterization relies on:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments. For example, methyl groups at position 6 show distinct upfield shifts (~δ 2.5 ppm) .
- HRMS : Validates molecular weight (e.g., calculated vs. observed m/z for C₈H₆BrN₃O₂) with <5 ppm error .
- X-ray crystallography : Resolves planar imidazo[1,2-a]pyridine systems and intermolecular N–H⋯N hydrogen bonds .
Q. What are the standard protocols for optimizing halogenation at the 3-position of imidazo[1,2-a]pyridine derivatives?
Halogenation (e.g., bromination) is achieved using NBS (N-bromosuccinimide) or direct bromine under controlled conditions. Key factors:
- Electrophilic substitution : Position selectivity is influenced by electron-withdrawing groups (e.g., nitro at position 3 directs bromine to position 8) .
- Catalyst : Lewis acids like FeCl₃ enhance regioselectivity .
Advanced Research Questions
Q. How do crystallographic studies inform the hydrogen-bonding network and solid-state packing of this compound?
X-ray data reveal three independent molecules in the asymmetric unit, each forming N–H⋯N hydrogen bonds. The primary amine group adopts a pyramidal geometry, creating layered structures. Dihedral angles between the imidazo[1,2-a]pyridine core and substituents (e.g., nitro groups) influence π-π stacking and stability .
Q. What mechanistic insights explain the regioselectivity of cyclization during the synthesis of imidazo[1,2-a]pyridine derivatives?
Cyclization proceeds via nucleophilic attack of the α-haloketone on the 2-aminopyridine amino group, followed by intramolecular dehydration. Steric and electronic effects dictate regioselectivity: electron-deficient pyridines favor substitution at less hindered positions (e.g., position 8 over 7) . Computational studies (DFT) can model transition states to predict outcomes .
Q. How do structural modifications (e.g., bromine, methyl, nitro groups) impact the biological activity of imidazo[1,2-a]pyridine derivatives?
- Bromine : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., CDK2 inhibition ).
- Nitro group : Electron-withdrawing effects stabilize charge-transfer interactions in antimicrobial assays .
- Methyl group : Steric hindrance at position 6 reduces metabolic degradation, improving pharmacokinetics .
Q. What analytical techniques resolve discrepancies in reported synthetic yields for this compound?
- Reaction monitoring : TLC or HPLC tracks intermediate formation.
- Byproduct analysis : LC-MS identifies side products (e.g., over-halogenated species).
- Optimization : Adjusting stoichiometry (e.g., excess NaHCO₃) or switching solvents (e.g., DMF for polar intermediates) improves yields .
Q. How is the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) exploited for derivatization?
The bromine atom at position 8 serves as a handle for palladium-catalyzed couplings. For example:
- Buchwald-Hartwig amination : Introduces aryl/alkyl amines using Pd(dba)₂/XPhos .
- Suzuki reactions : Couple with boronic acids to generate biaryl derivatives for SAR studies .
Data Interpretation & Contradiction Analysis
Q. How should conflicting reports on the antimicrobial efficacy of this compound be addressed?
- Standardized assays : Compare MIC (Minimum Inhibitory Concentration) values using identical bacterial strains (e.g., S. aureus ATCC 25923).
- Solubility controls : Use DMSO concentrations ≤1% to avoid solvent toxicity artifacts .
- Structural validation : Confirm purity via HPLC and exclude degradation products .
Q. What strategies reconcile differences in crystallographic data for hydrogen-bonding patterns across independent studies?
- Temperature effects : Data collected at 100 K vs. room temperature may alter bond lengths.
- Polymorphism : Recrystallization solvents (ethanol vs. hexane) can yield distinct crystal forms.
- Refinement parameters : Isotropic vs. anisotropic treatment of H-atoms affects modeled interactions .
Methodological Recommendations
- Synthesis : Prioritize NaHCO₃-mediated cyclization in ethanol for reproducibility .
- Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous confirmation .
- Biological assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate via dose-response curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
